molecular formula C19H25N3OS B4522588 [2-(Isobutylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone

[2-(Isobutylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone

Cat. No.: B4522588
M. Wt: 343.5 g/mol
InChI Key: RVYZCKSROOLMLY-UHFFFAOYSA-N
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Description

2-(Isobutylamino)-1,3-thiazol-4-ylmethanone is a structurally complex organic molecule featuring:

  • Thiazole core: A five-membered aromatic ring with sulfur and nitrogen atoms.
  • Isobutylamino substitution: A branched alkyl chain at the 2-position of the thiazole.
  • 4-Phenylpiperidine moiety: A six-membered nitrogen-containing ring (piperidine) substituted with a phenyl group, connected via a ketone bridge.

This compound’s unique architecture combines hydrophobic (isobutyl, phenyl) and hydrogen-bonding (amine, ketone) functionalities, making it a candidate for diverse biological applications, including central nervous system (CNS) modulation and enzyme inhibition .

Properties

IUPAC Name

[2-(2-methylpropylamino)-1,3-thiazol-4-yl]-(4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-14(2)12-20-19-21-17(13-24-19)18(23)22-10-8-16(9-11-22)15-6-4-3-5-7-15/h3-7,13-14,16H,8-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYZCKSROOLMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=CS1)C(=O)N2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutylamino)-1,3-thiazol-4-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Introduction of the Isobutylamino Group: The isobutylamino group can be introduced via nucleophilic substitution reactions using isobutylamine.

    Attachment of the Phenylpiperidino Moiety: The phenylpiperidino group can be attached through a coupling reaction with a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylamino)-1,3-thiazol-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(Isobutylamino)-1,3-thiazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, 2-(Isobutylamino)-1,3-thiazol-4-ylmethanone is investigated for its therapeutic potential. It may have applications in treating diseases by targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Isobutylamino)-1,3-thiazol-4-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related molecules:

Compound Name Core Structure Substituents on Thiazole Nitrogen Heterocycle Biological Activity Key Structural Differences
2-(Isobutylamino)-1,3-thiazol-4-ylmethanone (Target) Thiazole Isobutylamino 4-Phenylpiperidine Anticancer, CNS activity* Reference compound
{2-[(4-Methoxybenzyl)amino]-1,3-thiazol-4-yl}(4-phenylpiperazin-1-yl)methanone Thiazole 4-Methoxybenzylamino 4-Phenylpiperazine Antitumor, antimicrobial Piperazine (2N) vs. piperidine (1N)
(4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone Thiazole Phenylamino 4-(2-Fluorophenyl)piperazine Anticancer, antifungal Fluorine substitution; phenylamino vs. isobutylamino
3,4-Dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone Thiazole + Isoquinoline 4-Methoxyanilino Isoquinoline PRMT5 inhibition (anticancer) Fused isoquinoline vs. monocyclic piperidine
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide Thiazole 4-Fluorophenyl N/A (acetamide side chain) Antimicrobial Lack of nitrogen heterocycle; acetamide group

*Predicted based on structural analogs.

Anticancer Potential

  • Thiazole-piperidine hybrids demonstrate enzyme inhibitory activity (e.g., PRMT5, kinases) due to their planar thiazole ring and hydrophobic substituents, which fit into enzyme active sites .
  • The isobutyl group’s bulk may hinder binding to certain targets compared to smaller substituents (e.g., methoxy), highlighting a trade-off between lipophilicity and steric compatibility.

CNS Activity

  • Piperidine derivatives are prevalent in CNS drugs (e.g., donepezil) due to their ability to cross the blood-brain barrier.

Biological Activity

The compound 2-(Isobutylamino)-1,3-thiazol-4-ylmethanone, often referred to in research contexts by its structural components, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H20N2S(Molecular Weight 276 40 g mol)\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{S}\quad (\text{Molecular Weight 276 40 g mol})

Key Features:

  • Contains a thiazole ring which is known for various biological activities.
  • The piperidine moiety contributes to its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The thiazole ring is known to exhibit:

  • Antimicrobial Activity : Compounds containing thiazole have been shown to possess antibacterial and antifungal properties.
  • Cytotoxicity : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways.

Biological Activity Summary

Activity Type Description References
AntimicrobialExhibits activity against various bacterial strains.
CytotoxicityInduces apoptosis in cancer cell lines.
Enzyme InhibitionPotential inhibition of specific enzymes involved in cancer progression.
Neuroprotective EffectsMay protect neuronal cells from oxidative stress and apoptosis.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial properties of thiazole derivatives, including the compound of interest. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Assessment
    • In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound induced cell death at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, suggesting its role as a potential anticancer agent.
  • Neuroprotective Role
    • Research on neuroprotection showed that the compound could reduce cell death in neuronal cultures exposed to oxidative stress. This suggests a possible application in neurodegenerative disease models.

Pharmacological Implications

The biological activities exhibited by 2-(Isobutylamino)-1,3-thiazol-4-ylmethanone indicate that it may serve as a valuable scaffold for drug development targeting infections and cancers. Further studies are required to elucidate its full pharmacological profile and therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Isobutylamino)-1,3-thiazol-4-ylmethanone, and how are key intermediates characterized?

Methodological Answer:

  • Synthesis Strategy : The compound can be synthesized via a multi-step approach:
    • Thiazole Core Formation : React 4-bromo-1,3-thiazole with isobutylamine under nucleophilic substitution conditions to introduce the isobutylamino group at position 2.
    • Piperidine Substitution : Introduce the 4-phenylpiperidine moiety via a coupling reaction (e.g., Buchwald-Hartwig amination or Ullmann coupling) to the thiazole scaffold.
    • Methanone Bridge : Use a carbonylating agent (e.g., phosgene or triphosgene) to link the thiazole and piperidine fragments.
  • Characterization :
    • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., thiazole ring protons at δ 6.8–7.2 ppm) and 13C^{13}C-NMR (carbonyl resonance near δ 170 ppm) .
    • Elemental Analysis : Verify purity by comparing calculated vs. experimental C, H, N, S percentages .
    • Melting Point : Consistency in melting range (e.g., 150–155°C) indicates phase purity .

Q. How can researchers optimize reaction yields and purity during synthesis?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions to enhance solubility of intermediates .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2/Xantphos) for efficient C–N bond formation .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to remove byproducts .
  • Quality Control : Monitor reactions via TLC and HPLC to track intermediate formation and purity .

Advanced Research Questions

Q. What structural modifications to the thiazole or piperidine moieties could enhance biological activity, and how are these evaluated?

Methodological Answer:

  • SAR (Structure-Activity Relationship) Design :
    • Thiazole Modifications : Replace isobutylamino with bulkier alkyl groups (e.g., tert-butyl) to assess steric effects on target binding .
    • Piperidine Substitutions : Introduce electron-withdrawing groups (e.g., -F, -CF3_3) on the phenyl ring to modulate lipophilicity and receptor affinity .
  • Evaluation :
    • In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or ELISA to measure IC50_{50} values .
    • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with protein targets (e.g., PDB:4CJ) .

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Validation :
    • Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to confirm assay robustness .
    • Reproducibility : Repeat experiments in triplicate under standardized conditions (pH, temperature).
  • Data Analysis :
    • Statistical Tools : Apply ANOVA or t-tests to identify significant differences between compound batches or assay platforms .
    • Meta-Analysis : Compare results with structurally similar compounds (e.g., ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate) to contextualize activity trends .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction :
    • Software : Use SwissADME or QikProp to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition .
    • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess blood-brain barrier penetration .
  • Toxicity Profiling :
    • In Silico Tools : Apply Derek Nexus or ProTox-II to predict hepatotoxicity or mutagenicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Isobutylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone
Reactant of Route 2
Reactant of Route 2
[2-(Isobutylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone

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